molecular formula C7H4Br2N2 B6610368 6,7-dibromo-1H-indazole CAS No. 2384019-22-9

6,7-dibromo-1H-indazole

Cat. No. B6610368
M. Wt: 275.93 g/mol
InChI Key: SCGCNOVLHDCBFF-UHFFFAOYSA-N
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Description

6,7-dibromo-1H-indazole is a brominated indazole molecule that is widely used in scientific research applications due to its unique properties. It is a heterocyclic compound that contains both a nitrogen and a bromine atom. The synthesis of this compound is relatively simple and can be accomplished using a variety of methods. This compound has a wide range of applications in scientific research, including its use in the study of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,7-dibromo-1H-indazole involves the bromination of 1H-indazole followed by a second bromination at the 7-position. This can be achieved through a multi-step reaction sequence.

Starting Materials
1H-indazole, Bromine, Acetic acid, Hydrogen peroxide, Sodium hydroxide, Diethyl ethe

Reaction
Step 1: Bromination of 1H-indazole at the 6-position using bromine in acetic acid to yield 6-bromo-1H-indazole., Step 2: Oxidation of 6-bromo-1H-indazole using hydrogen peroxide in acetic acid to yield 6-bromo-1H-indazole-3-carboxylic acid., Step 3: Conversion of 6-bromo-1H-indazole-3-carboxylic acid to 6-bromo-1H-indazole-3-carboxylic acid methyl ester using methanol and sulfuric acid., Step 4: Bromination of 6-bromo-1H-indazole-3-carboxylic acid methyl ester at the 7-position using bromine in acetic acid to yield 6,7-dibromo-1H-indazole., Step 5: Purification of 6,7-dibromo-1H-indazole using sodium hydroxide and diethyl ether to remove impurities.

Scientific Research Applications

6,7-dibromo-1H-indazole has a wide range of applications in scientific research. It is used as a tool to study biochemical and physiological processes, such as enzyme activity, gene expression, and cellular responses. It is also used as a ligand in fluorescent labeling, as a substrate in enzyme assays, and as a drug in animal models. Moreover, 6,7-dibromo-1H-indazole is used in the synthesis of other compounds, such as brominated indazole derivatives.

Mechanism Of Action

6,7-dibromo-1H-indazole acts as an inhibitor of enzymes and proteins involved in biochemical and physiological processes. It is believed to act by binding to the active site of enzymes and proteins, thereby preventing them from performing their normal functions. Additionally, 6,7-dibromo-1H-indazole is believed to interact with DNA, RNA, and other biomolecules, thus disrupting their normal functioning.

Biochemical And Physiological Effects

6,7-dibromo-1H-indazole has been found to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids, amino acids, and nucleotides. Additionally, 6,7-dibromo-1H-indazole has been found to interfere with the expression of genes involved in the regulation of cellular processes, such as cell proliferation and differentiation. It has also been found to alter the activity of various receptors, such as those involved in the regulation of neurotransmitter release.

Advantages And Limitations For Lab Experiments

The use of 6,7-dibromo-1H-indazole in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in a wide range of solvents. Additionally, it is relatively inexpensive and easy to obtain. However, there are a few limitations to the use of 6,7-dibromo-1H-indazole in laboratory experiments. It is toxic and can cause skin irritation, and it can interfere with the activity of enzymes and proteins. Furthermore, it is not suitable for use in long-term experiments due to its potential to cause mutations.

Future Directions

There are a number of potential future directions for the use of 6,7-dibromo-1H-indazole in scientific research. For example, it could be used to study the effects of bromination on proteins and enzymes, or to develop new brominated indazole derivatives with improved properties. Additionally, it could be used to study the effects of bromination on gene expression and cellular responses. Finally, it could be used to develop new drugs or therapies that target specific biochemical and physiological processes.

properties

IUPAC Name

6,7-dibromo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGCNOVLHDCBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dibromo-1H-indazole

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